(R)-2-Ethylmorpholine hydrochloride
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Overview
Description
®-2-Ethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of an ethyl group attached to the nitrogen atom of the morpholine ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethylmorpholine hydrochloride typically involves the reaction of morpholine with ethyl halides under controlled conditions. One common method is the alkylation of morpholine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of ®-2-Ethylmorpholine hydrochloride is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the reduced form of the compound.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of ®-2-Ethylmorpholine.
Reduction: Reduced forms of ®-2-Ethylmorpholine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
®-2-Ethylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and surfactants.
Mechanism of Action
The mechanism of action of ®-2-Ethylmorpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound of ®-2-Ethylmorpholine hydrochloride, lacking the ethyl group.
N-Ethylmorpholine: A similar compound with an ethyl group attached to the nitrogen atom.
2-Methylmorpholine: A derivative with a methyl group instead of an ethyl group.
Uniqueness
®-2-Ethylmorpholine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its reactivity and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
(2R)-2-ethylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQXIJLYGHPCNK-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313019-05-4 |
Source
|
Record name | (2R)-2-ethylmorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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